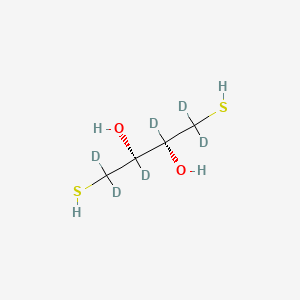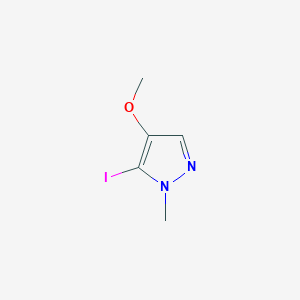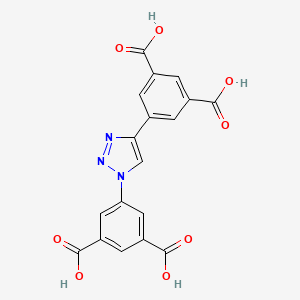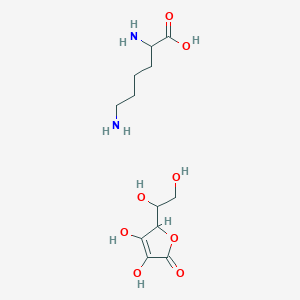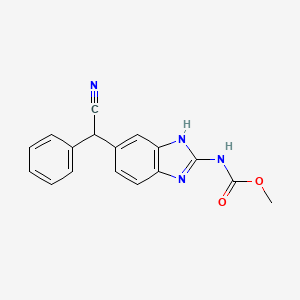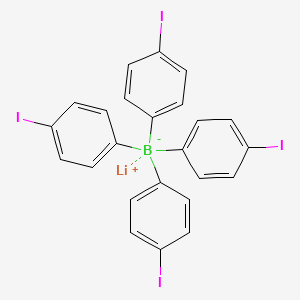
Lithium tetrakis(4-iodophenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetrakis(4-iodophenyl)borate is a chemical compound that features a boron atom bonded to four 4-iodophenyl groups, with lithium as the counterion. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium tetrakis(4-iodophenyl)borate typically involves the reaction of 4-iodophenyllithium with boron trichloride (BCl3) in diethyl ether (Et2O). The reaction proceeds as follows:
Preparation of 4-iodophenyllithium: This is achieved by reacting 4-iodobromobenzene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (around -78°C).
Formation of the borate: The 4-iodophenyllithium is then reacted with boron trichloride in diethyl ether to form potassium tetrakis(4-iodophenyl)borate.
Lithium exchange: The potassium tetrakis(4-iodophenyl)borate is subjected to halogen-lithium exchange using t-butyllithium (t-BuLi) in THF, followed by treatment with boron trimethoxide (B(OMe)3) to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Lithium tetrakis(4-iodophenyl)borate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 4-iodophenyl groups can be substituted with other functional groups through reactions with suitable reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include organometallic compounds, halogenating agents, and nucleophiles. Conditions often involve solvents like THF or diethyl ether and temperatures ranging from -78°C to room temperature.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation and the stability of the intermediate products.
Major Products: The major products of these reactions depend on the nature of the substituents introduced and the specific reaction conditions employed. For example, substitution reactions can yield a variety of functionalized borates with different properties and applications .
Scientific Research Applications
Lithium tetrakis(4-iodophenyl)borate has a wide range of applications in scientific research, including:
Biology and Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug delivery systems and biomedical applications, although specific examples are still under investigation.
Mechanism of Action
The mechanism by which lithium tetrakis(4-iodophenyl)borate exerts its effects is primarily related to its ability to form stable complexes with various substrates. The boron center acts as a Lewis acid, facilitating interactions with electron-rich species. This property is exploited in catalysis and the formation of porous materials, where the compound’s structure allows for efficient sorption and separation processes .
Comparison with Similar Compounds
Lithium tetrakis(pentafluorophenyl)borate: This compound features pentafluorophenyl groups instead of iodophenyl groups, resulting in different reactivity and applications.
Potassium tetrakis(4-iodophenyl)borate: Similar in structure but with potassium as the counterion, affecting its solubility and reactivity.
Tetrakis(4-ethynylphenyl)methane: Used in similar applications but with ethynyl groups, leading to different chemical properties and reactivity
Uniqueness: Lithium tetrakis(4-iodophenyl)borate is unique due to the presence of iodine atoms, which impart specific reactivity and properties. This makes it particularly useful in the synthesis of functionalized materials and in applications requiring specific interactions with iodine-containing compounds.
Properties
Molecular Formula |
C24H16BI4Li |
|---|---|
Molecular Weight |
829.8 g/mol |
IUPAC Name |
lithium;tetrakis(4-iodophenyl)boranuide |
InChI |
InChI=1S/C24H16BI4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
InChI Key |
BHHVSWGSQJWSMV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=CC=C(C=C1)I)(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


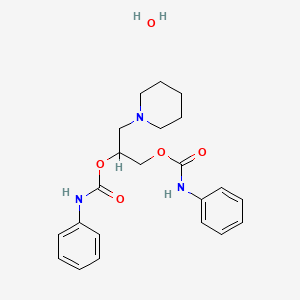
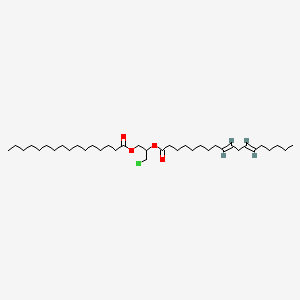
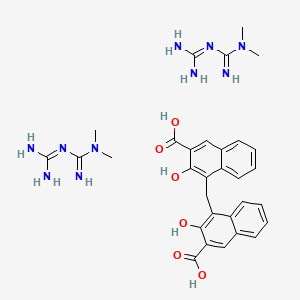

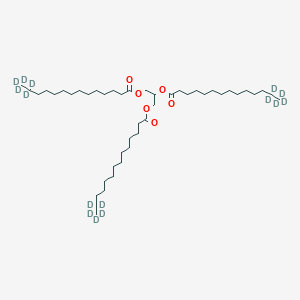

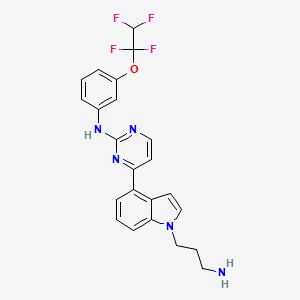

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
